molecular formula C8H16ClNO3 B1445622 Methyl 2-hydroxy-2-(piperidin-4-yl)acetate hydrochloride CAS No. 1423026-48-5

Methyl 2-hydroxy-2-(piperidin-4-yl)acetate hydrochloride

Cat. No.: B1445622
CAS No.: 1423026-48-5
M. Wt: 209.67 g/mol
InChI Key: PWPBOVPXRJZHTF-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-2-(piperidin-4-yl)acetate hydrochloride is a chemical compound with the molecular formula C8H15NO3·HCl It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-2-(piperidin-4-yl)acetate hydrochloride typically involves the esterification of 2-hydroxy-2-(piperidin-4-yl)acetic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or chromatography to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-2-(piperidin-4-yl)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of 2-oxo-2-(piperidin-4-yl)acetate.

    Reduction: Formation of 2-hydroxy-2-(piperidin-4-yl)ethanol.

    Substitution: Formation of various N-substituted piperidine derivatives.

Scientific Research Applications

Methyl 2-hydroxy-2-(piperidin-4-yl)acetate hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals and other industrial products.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(piperidin-4-yl)acetate hydrochloride: Lacks the hydroxyl group, which may affect its reactivity and biological activity.

    Methyl 2-methoxy-2-(piperidin-4-yl)acetate hydrochloride:

Uniqueness

Methyl 2-hydroxy-2-(piperidin-4-yl)acetate hydrochloride is unique due to the presence of both a hydroxyl group and a piperidine ring, which confer distinct chemical reactivity and biological activity. The hydroxyl group enhances its solubility and potential for hydrogen bonding, while the piperidine ring provides a versatile scaffold for further functionalization.

Properties

IUPAC Name

methyl 2-hydroxy-2-piperidin-4-ylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-12-8(11)7(10)6-2-4-9-5-3-6;/h6-7,9-10H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWPBOVPXRJZHTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCNCC1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423026-48-5
Record name methyl 2-hydroxy-2-(piperidin-4-yl)acetate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-hydroxy-2-(piperidin-4-yl)acetate hydrochloride
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